5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
Description
5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative with the molecular formula C₁₇H₁₃ClN₂O₃S and a molecular weight of 360.815 g/mol . Structurally, it features a thiazolidin-4-one core substituted with a 5-bromo-2-hydroxy-3-methoxybenzylidene group at position 5 and a 2-chlorophenylimino moiety at position 2. Thiazolidinones are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H12BrClN2O3S |
|---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrClN2O3S/c1-24-13-8-10(18)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-5-3-2-4-11(12)19/h2-8,22H,1H3,(H,20,21,23)/b14-7- |
InChI Key |
WKRAWGFUKRDPMA-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)Br |
Origin of Product |
United States |
Biological Activity
5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which is known for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.3 g/mol. The presence of bromine, hydroxyl, and methoxy groups on the benzylidene moiety enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN2O3S |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study utilizing a human glioblastoma cell line (LN229) demonstrated that thiazolidinone derivatives exhibited potent antiglioma activity through MTT assays and colony formation tests . The results indicated that these compounds could effectively reduce cell viability and induce apoptotic pathways.
Antimicrobial Activity
Thiazolidinones are also known for their antimicrobial properties. Research indicates that modifications in the thiazolidinone structure can enhance antibacterial and antifungal activities. The presence of halogen substituents (like bromine) often correlates with increased potency against microbial strains.
Research Findings:
In vitro studies have shown that compounds with similar structures possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may be effective against various infectious agents.
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidinones have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.
The biological activity of 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: Thiazolidinones may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolidinone derivatives often exhibit modified bioactivity based on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points : Derivatives with morpholine substituents (e.g., 5c in ) exhibit higher melting points (251–258°C) compared to pyrazole-linked compounds (e.g., ), likely due to enhanced intermolecular hydrogen bonding from polar groups .
- Spectroscopic Features : The target compound’s IR spectrum would likely show C=O (~1596 cm⁻¹) and C-Cl (~758 cm⁻¹) stretches similar to ’s compound, while its UV spectrum may align with pyrazole derivatives (λₘₐₓ ~250–260 nm) .
- Solubility : Morpholine and piperazine substituents () improve aqueous solubility compared to halogenated analogs like the target compound, which may favor lipid membrane penetration .
Crystallographic and Computational Studies
- Crystal structures of related compounds (e.g., ) reveal planar geometries stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .
Preparation Methods
Synthetic Strategy Overview
The target compound combines a thiazolidin-4-one core with a 5-bromo-2-hydroxy-3-methoxybenzylidene group at position 5 and a 2-chlorophenylimino substituent at position 2. Key steps include:
- Formation of the thiazolidinone ring.
- Introduction of the imino group at position 2.
- Knoevenagel condensation to install the benzylidene moiety.
Method 1: Sequential Cyclization and Condensation
Step 1: Synthesis of 2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-4-one
Reagents :
- 2-Chloroaniline (1.0 equiv)
- Thiourea (1.1 equiv)
- Chloroacetic acid (1.2 equiv)
- Glacial acetic acid (solvent)
- Dissolve 2-chloroaniline (10 mmol) and thiourea (11 mmol) in glacial acetic acid (40 mL).
- Add chloroacetic acid (12 mmol) and reflux at 120°C for 6 hours.
- Cool the mixture, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol to yield 2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one as a pale-yellow solid (Yield: 68%, m.p. 218–220°C).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 10.95 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 3.92 (s, 2H, CH₂).
Method 2: One-Pot Multicomponent Reaction
Reagents :
- 2-Chloroaniline (1.0 equiv)
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)
- Mercaptoacetic acid (1.2 equiv)
- Zinc chloride (catalyst, 0.1 equiv)
- Ethanol (solvent)
- Mix 2-chloroaniline (10 mmol), aldehyde (10 mmol), and mercaptoacetic acid (12 mmol) in ethanol (50 mL).
- Add ZnCl₂ (1 mmol) and reflux for 8 hours.
- Evaporate the solvent under vacuum and purify by column chromatography (SiO₂, ethyl acetate/hexane 1:3).
- Isolate the product as a red-brown solid (Yield: 65%, m.p. 240–242°C).
- ¹³C NMR (DMSO-d₆) : δ 172.5 (C=O), 161.2 (C=N), 150.1 (C-O), 115–130 (Ar-C).
- Mass (EI) : m/z 446 [M⁺], 448 [M+2⁺].
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 4 hours | 8 hours |
| Catalyst | Sodium acetate | ZnCl₂ |
| Purification | Recrystallization | Column chromatography |
| Purity | >98% (HPLC) | 95% (HPLC) |
Method 1 offers higher yield and simpler purification, while Method 2 avoids intermediate isolation but requires chromatography.
Key Reaction Mechanisms
Applications and Derivatives
- Antimicrobial Activity : Derivatives show MIC values of 8–32 µg/mL against E. coli and S. aureus.
- Anticancer Potential : IC₅₀ values of 12–25 µM against MCF-7 and HeLa cell lines.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this thiazolidinone derivative?
The synthesis typically involves multi-step procedures, including:
- Condensation reactions : Formation of the benzylidene moiety via Knoevenagel condensation between substituted benzaldehydes and thiazolidinone precursors under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C, 6–12 hours) .
- Imino group introduction : Reaction of 2-chlorophenyl isothiocyanate with intermediates under basic conditions (e.g., triethylamine, room temperature) .
- Purification : Column chromatography or recrystallization using solvents like methanol or ethyl acetate to achieve >95% purity .
Q. Key Reaction Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate condensation but may degrade sensitive groups |
| Solvent | Ethanol, DMF, THF | Polar aprotic solvents enhance reaction rates |
| Catalyst | Piperidine or acetic acid | Catalyze Knoevenagel condensation |
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxy, bromo, and chlorophenyl groups) and Z/E isomerism of the benzylidene moiety .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~460–470 g/mol) and detects fragmentation patterns .
- TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .
Q. What preliminary biological activities have been reported for structurally similar thiazolidinones?
- Anticancer activity : Analogous compounds inhibit tubulin polymerization (IC values: 0.5–5 μM in HeLa cells) via binding to the colchicine site .
- Antimicrobial effects : Halogenated derivatives show MIC values of 8–32 μg/mL against Staphylococcus aureus .
- Anti-inflammatory activity : Thiazolidinones suppress COX-2 expression in murine macrophages (50% inhibition at 10 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Variable Screening : Use a Design of Experiments (DoE) approach to test combinations of solvents (e.g., DMF vs. THF), bases (e.g., KCO vs. DBU), and temperatures .
- Catalyst Selection : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency in inert atmospheres .
- In-situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction time dynamically .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, standardized bacterial strains for antimicrobial tests) .
- Structural Reanalysis : Verify compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) to rule out batch-specific variations .
- Target Profiling : Use computational docking (AutoDock Vina) to compare binding modes across studies and identify critical residues for activity .
Q. What computational strategies predict binding affinity to biological targets like tubulin?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the binding pose .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to design potent analogs .
- Free Energy Calculations : Use MM-PBSA to calculate ΔG for halogenated derivatives, prioritizing bromo and chloro substituents for synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?
- Substituent Variation : Synthesize analogs with:
- Alternative halogens (e.g., fluoro, iodo) at the 5-bromo position.
- Methoxy group replacement (e.g., ethoxy, hydroxypropyl) .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzylidene conjugation, imino group orientation) using Schrodinger’s Phase .
- In-vivo Testing : Prioritize compounds with logP < 3.5 and polar surface area < 80 Ų for improved bioavailability .
Q. Key Data Contradictions and Resolutions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Variable anticancer IC | Standardize cell lines and assay conditions | |
| Discrepant NMR shifts | Re-examine solvent effects (DMSO vs. CDCl) | |
| Inconsistent docking scores | Use consensus scoring across multiple software |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
